5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline
Description
Properties
IUPAC Name |
5-bromo-2-(4-chloronaphthalen-1-yl)oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-10-5-7-16(14(19)9-10)20-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLDGCDDNEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline typically involves a multi-step process. One common method includes the following steps:
Naphthylation: The attachment of the chloro-naphthyl group is often carried out through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-1-naphthol with 5-bromo-2-nitroaniline in the presence of a base like potassium carbonate (K2CO3).
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines using agents like hydrogen gas (H2) with palladium catalysts.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline with structurally related halogenated aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
Physicochemical Properties
Biological Activity
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline is an organic compound with significant potential in biological applications due to its unique structural features. This compound, classified as an aromatic amine, has garnered attention for its interactions with various molecular targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 305.68 g/mol. Its structure is characterized by a bromine atom at the 5th position and a chloro-naphthyl group attached via an oxygen atom to the 2nd position of the aniline ring. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential biological activity.
Research indicates that this compound may exert its biological effects through enzyme inhibition. It is hypothesized that this compound can bind to the active sites of specific enzymes, thereby altering their activity and influencing various biochemical pathways. The exact pathways affected are still under investigation but may include those related to cancer progression and inflammation .
Anticancer Potential
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa (human cervical carcinoma) | 15 | |
| Antiproliferative | CaCo-2 (colon adenocarcinoma) | 20 | |
| Enzyme Inhibition | Various kinases | Varies |
Case Studies
- Inhibition of Enzymatic Activity : A study indicated that compounds with similar structures could inhibit ATP synthase, a critical enzyme in cellular energy metabolism. This inhibition was found to be dose-dependent, suggesting a potential therapeutic angle for metabolic disorders .
- Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of halogenated anilines, revealing that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What is the optimal synthetic route for 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline?
The synthesis can be achieved via nucleophilic aromatic substitution (NAS). A two-step approach is commonly used:
- Step 1 : React 4-chloro-1-naphthol with a brominated nitrobenzene derivative (e.g., 4-bromo-1-fluoro-2-nitrobenzene) under basic conditions (e.g., DIEA) to substitute the fluoride with the naphthoxide ion.
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation or Fe/HCl. Purification involves column chromatography and recrystallization to isolate the final product .
Q. How is the structure and purity of this compound validated?
Key characterization methods include:
Q. What safety precautions are required for handling this compound?
Based on analogous brominated anilines:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do the bromine and naphthyl groups influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, while the electron-withdrawing naphthyloxy group directs electrophilic substitution to specific positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported solubility or stability data?
Discrepancies often arise from substituent positional isomers or solvent effects. Systematic studies should:
- Compare logP (octanol-water partition coefficient) values via shake-flask methods.
- Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use X-ray crystallography to confirm solid-state packing effects .
Q. How is this compound applied in designing protein degraders (e.g., PROTACs)?
The aniline moiety can serve as a linker in heterobifunctional molecules targeting WD40-repeat proteins (e.g., WDR5). Functionalization steps include:
- Conjugation : Couple the amine group to E3 ligase ligands (e.g., thalidomide derivatives) via carbamate or amide bonds.
- Biological Evaluation : Assess degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .
Q. What methodologies assess its environmental fate in soil systems?
Adapt aniline migration studies by:
- Column Experiments : Simulate vertical transport using soil layers with varying organic matter.
- LC-MS/MS : Quantify parent compound and metabolites (e.g., dehalogenated products).
- Modeling : Use HYDRUS-1D to predict leaching behavior, adjusting for the naphthyl group’s hydrophobicity (logP ~3.5) .
Methodological Notes
- Synthetic Optimization : Replace fluorine with naphthol in NAS by adjusting reaction time (12–24 hrs) and temperature (80–100°C) .
- Data Reproducibility : Standardize solvent systems (e.g., DCM:MeOH gradients in HPLC) across labs to minimize variability .
- Environmental Testing : Include abiotic controls (e.g., sterile soil) to distinguish microbial degradation from hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
